Octyl 2-methylbutyrate
Overview
Description
Octyl 2-methylbutyrate is an organic compound with the molecular formula C13H26O2. It belongs to the class of esters, which are commonly known for their pleasant aromas and are often used in the flavor and fragrance industry. This compound is characterized by its fruity, waxy, and green odor, making it a valuable ingredient in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl 2-methylbutyrate can be synthesized through esterification, a reaction between an alcohol and a carboxylic acid. In this case, octanol reacts with 2-methylbutyric acid in the presence of an acidic catalyst, such as sulfuric acid, to form this compound and water. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where the reactants are fed continuously, and the product is removed to drive the reaction to completion. The use of a distillation column helps in separating the ester from the reaction mixture, ensuring high purity .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of octanol and 2-methylbutyric acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed:
Hydrolysis: Octanol and 2-methylbutyric acid.
Reduction: Octanol and 2-methylbutanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
Octyl 2-methylbutyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in natural product synthesis and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma. .
Mechanism of Action
The primary mechanism of action for octyl 2-methylbutyrate involves its hydrolysis to octanol and 2-methylbutyric acid. This reaction is catalyzed by esterases, enzymes that break down esters in biological systems. The hydrolysis process releases the alcohol and acid, which can then participate in various metabolic pathways. The ester linkage in this compound makes it a suitable candidate for controlled release applications in drug delivery .
Comparison with Similar Compounds
Octyl 2-methylbutyrate can be compared with other esters such as:
- Butyl 2-methylbutyrate
- Ethyl 2-methylbutyrate
- Phenethyl 2-methylbutyrate
- Isopropyl 2-methylbutyrate
- 2-Methylbutyl 2-methylbutyrate
Uniqueness: this compound stands out due to its longer alkyl chain, which imparts a distinct fruity and waxy aroma. This makes it particularly valuable in the flavor and fragrance industry compared to its shorter-chain counterparts .
Properties
IUPAC Name |
octyl 2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOJVEMHTBSAOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865514 | |
Record name | Octyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
Record name | Octyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/31/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8577 (20°/20°) | |
Record name | Octyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/31/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
29811-50-5 | |
Record name | Octyl 2-methylbutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29811-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl 2-methylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029811505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl 2-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYL 2-METHYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY247262WX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Octyl 2-methylbutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036219 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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